molecular formula C19H27BrN2O6 B12322807 N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine

Cat. No.: B12322807
M. Wt: 459.3 g/mol
InChI Key: IBYVEZVZHJKJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a synthetic amino acid derivative used primarily in research and development. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a 2-bromo-benzyloxycarbonyl (Z) group at the epsilon-amino position of the lysine molecule. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique protective groups and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine typically involves the protection of the lysine molecule’s alpha and epsilon amino groupsThis can be achieved through a series of reactions involving reagents such as tert-butyl dicarbonate (Boc2O) and 2-bromo-benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is widely used in scientific research, including:

    Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.

    Bioconjugation: The compound is used to introduce specific functional groups into peptides for bioconjugation studies.

    Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-alpha-Boc-Nepsilon-2-chloro-Z-L-lysine: Similar structure but with a chlorine atom instead of bromine.

    N-alpha-Boc-Nepsilon-2-fluoro-Z-L-lysine: Contains a fluorine atom in place of bromine.

    N-alpha-Boc-Nepsilon-2-iodo-Z-L-lysine: Features an iodine atom instead of bromine.

Uniqueness

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its halogenated counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVEZVZHJKJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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